Methyl 3,4-dihydroxybenzoate is a natural product found in Camellia sinensis, Perilla frutescens, and other organisms with data available.
See also: Acai fruit pulp (part of).
Methyl 3,4-dihydroxybenzoate
CAS No.: 2150-43-8
Cat. No.: VC21139307
Molecular Formula: C8H8O4
Molecular Weight: 168.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2150-43-8 |
---|---|
Molecular Formula | C8H8O4 |
Molecular Weight | 168.15 g/mol |
IUPAC Name | methyl 3,4-dihydroxybenzoate |
Standard InChI | InChI=1S/C8H8O4/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,9-10H,1H3 |
Standard InChI Key | CUFLZUDASVUNOE-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=C(C=C1)O)O |
Canonical SMILES | COC(=O)C1=CC(=C(C=C1)O)O |
Appearance | Powder |
Introduction
Chemical Properties and Structure
Methyl 3,4-dihydroxybenzoate is a phenolic compound with the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol. It is characterized by a benzoic acid structure with two hydroxyl groups at positions 3 and 4, and a methyl ester group. This arrangement contributes significantly to its biological activities, particularly its antioxidant properties.
Property | Value |
---|---|
CAS Number | 2150-43-8 |
Molecular Formula | C8H8O4 |
Molecular Weight | 168.15 g/mol |
Melting Point | 134-135°C |
Boiling Point | 120-180°C (at 1.5 Torr) |
Density | 1.354±0.06 g/cm³ (Predicted) |
Storage Conditions | Inert atmosphere, Room Temperature |
Solubility | DMSO (Slightly), Methanol (Slightly) |
pKa | 8.19±0.18 (Predicted) |
Physical Form | Solid |
Color | White to Off-White |
The compound is commonly known by several synonyms including methyl protocatechuate, protocatechuic acid methyl ester, and 3,4-dihydroxybenzoic acid methyl ester .
Safety Parameter | Classification |
---|---|
GHS Symbol | GHS07 |
Signal Word | Warning |
Hazard Statements | H315-H319-H335 |
Precautionary Statements | P280g-P305+P351+P338 |
Risk Statements | 36/37/38 |
Safety Statements | 26-36-37 |
HS Code | 29182900 |
These classifications indicate that the compound may cause skin and eye irritation and may cause respiratory irritation. Appropriate personal protective equipment should be used when handling this substance .
Synthesis Methods
Several methods for synthesizing methyl 3,4-dihydroxybenzoate have been reported in the literature. One efficient approach involves the demethylation of methyl vanillate using aluminum triiodide and N,N-dimethylformamide dimethyl acetal.
The synthesis procedure can be summarized as follows:
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Acetonitrile (40 ml), aluminum triiodide (2.242 g, 5.5 mmol), and N,N-dimethylformamide dimethyl acetal (0.894 g, 7.5 mmol) are added to a round-bottom flask and stirred for 15 minutes.
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Methyl vanillate (0.911 g, 5 mmol) is added, and the mixture is stirred at 80°C for 18 hours.
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The reaction is quenched with 2M dilute hydrochloric acid (10 ml) and extracted three times with ethyl acetate (50 ml).
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The organic phase is washed with saturated sodium thiosulfate solution, dried over anhydrous magnesium sulfate, and filtered.
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The solvent is removed using a rotary evaporator, and the residue is purified by flash column chromatography using petroleum ether/ethyl acetate (4:1, volume ratio) as the eluent.
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This procedure yields 0.757 g of methyl 3,4-dihydroxybenzoate (white solid, 90% yield) .
Biological Activities
Antioxidant Properties
Methyl 3,4-dihydroxybenzoate exhibits significant antioxidant activity, which has been demonstrated in various experimental models. The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress. Studies have shown that MDHB increases superoxide dismutase (SOD) activity in Caenorhabditis elegans, enhancing the organism's resistance to oxidative stress .
In one study, MDHB demonstrated radical scavenging ability with an EC50 value ranging from 0.093 to 0.118 μM when tested by the 2,2-diphenyl-2-picrylhydrazyl (DPPH) method. This antioxidant capacity was reported to be higher than that of Trolox, which was used as a reference compound .
Effects on Lifespan Extension
One of the most intriguing properties of methyl 3,4-dihydroxybenzoate is its ability to extend the lifespan of model organisms. Research using C. elegans as a model has shown that MDHB can significantly prolong the mean lifespan of these nematodes.
The compound's effect on lifespan extension appears to be partially mediated through the daf-2/daf-16 signaling pathway, which is a key regulator of aging and longevity in C. elegans. Treatment with MDHB promotes daf-16/FoxO nuclear localization, a critical step in the activation of stress resistance and longevity genes .
Experimental data indicates that MDHB treatment extends the mean lifespan of wild-type C. elegans when administered during adulthood. Additionally, it reduces the accumulation of lipofuscin, a biomarker of aging, in these organisms. Figure 2 from the research demonstrates this effect, showing decreased lipofuscin fluorescence in MDHB-treated worms compared to controls .
Neuroprotective Effects
Methyl 3,4-dihydroxybenzoate has demonstrated potential neuroprotective properties that may be valuable in the context of neurodegenerative diseases. The compound's antioxidant activity plays a significant role in its neuroprotective effects, as oxidative stress is a key factor in the pathogenesis of various neurodegenerative disorders.
Additionally, MDHB has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Studies have shown that MDHB derivatives are selective inhibitors of AChE with Ki values ranging from 1.5 to 18.9 μM, while exhibiting only weak activity against butyrylcholinesterase (BChE) .
Furthermore, MDHB has been found to possess metal-chelating properties, particularly for iron and copper. This is significant because metal ion dysregulation, especially of copper, zinc, and iron, has been implicated in the progression of neurodegenerative diseases by affecting protein misfolding and contributing to oxidative stress .
Effects on Bone Metabolism
Recent research has identified a novel role for methyl 3,4-dihydroxybenzoate in bone metabolism. Studies have shown that MDHB inhibits receptor activator of nuclear factor-κB ligand (RANKL)-induced osteoclastogenesis via Nrf2 signaling in vitro. Additionally, it has been found to suppress lipopolysaccharide (LPS)-induced osteolysis in animal models .
These findings suggest that MDHB may have potential applications in the treatment or prevention of osteoporosis and other bone-related disorders, particularly in elderly populations where these conditions are prevalent and life-threatening .
Manufacturer | Product Number | Product Description | Packaging | Price (USD) | Updated |
---|---|---|---|---|---|
TCI Chemical | M1943 | Methyl 3,4-Dihydroxybenzoate >98.0%(GC)(T) | 5g | $22 | 2024-03-01 |
TCI Chemical | M1943 | Methyl 3,4-Dihydroxybenzoate >98.0%(GC)(T) | 25g | $85 | 2024-03-01 |
Alfa Aesar | L09552 | Methyl 3,4-dihydroxybenzoate, 97% | 2g | $45.65 | 2024-03-01 |
Alfa Aesar | L09552 | Methyl 3,4-dihydroxybenzoate, 97% | 10g | $140.65 | 2024-03-01 |
TRC | D451695 | 3,4-DihydroxybenzoicAcidMethylEster | 5g | $85 | 2021-12-16 |
Research Applications
Methyl 3,4-dihydroxybenzoate has found applications in various research areas, primarily due to its diverse biological activities:
Aging Research
The compound has been extensively utilized in aging research, particularly using C. elegans as a model organism. Studies have investigated its effects on lifespan extension, stress resistance, and age-related biomarkers such as lipofuscin accumulation .
Neurodegenerative Disease Research
Given its neuroprotective properties, MDHB has been studied in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to inhibit AChE and chelate metal ions makes it particularly relevant for research in this field .
Osteoporosis Research
The discovery of MDHB's inhibitory effects on osteoclastogenesis has opened new avenues for research in the field of bone metabolism and osteoporosis. Studies are exploring its potential as a therapeutic agent for preventing bone loss and improving bone health .
Antioxidant Research
As a potent antioxidant, MDHB serves as a valuable tool in research focused on oxidative stress and its role in various pathological conditions. Researchers utilize the compound to study mechanisms of antioxidant action and develop novel antioxidant therapies .
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